molecular formula C12H11FN2O B3075929 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine CAS No. 1037160-26-1

3-[(3-Fluorophenyl)methoxy]pyridin-2-amine

Cat. No. B3075929
CAS RN: 1037160-26-1
M. Wt: 218.23 g/mol
InChI Key: OEVDIMMOAFLTAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine is C12H11FN2O . It has a molecular weight of 218.23 g/mol. The compound contains a pyridine ring, which is a nitrogen-containing heterocycle .

Scientific Research Applications

Fluorescence and Antitumoral Applications

Compounds with structural similarities to "3-[(3-Fluorophenyl)methoxy]pyridin-2-amine" have been studied for their fluorescence properties and potential antitumoral applications. For instance, new fluorescent N-(2 and 3-methoxyphenyl) thieno[3,2-b]pyridin-7-amines exhibit promising growth inhibitory values in human tumor cell lines. Their encapsulation in nanoliposomes aims to mitigate toxicity and enhance clinical administration prospects, leveraging their fluorescence for drug delivery developments in antitumor therapies (Castanheira, 2015).

pH Sensors

Triphenylamine derivatives, including those functionalized with fluorophenyl, methoxyphenyl, and pyridinyl groups, have been synthesized to explore their photophysical properties. These compounds, particularly tris(4-(pyridin-4-yl)phenyl)amine, show pH-dependent absorptions and emissions, suggesting their application as fluorescent pH sensors. This underscores the versatility of pyridin-2-amine derivatives in sensor technology (Hu et al., 2013).

Antimicrobial Activity

The synthesis of pyrazoline and amino cyanopyridine derivatives, including the introduction of methoxyphenyl groups, has shown significant antimicrobial activities. These findings highlight the potential of such compounds in developing new antimicrobial agents, reflecting the broader pharmacological significance of pyridine nucleus-containing compounds (Dangar et al., 2014).

Chemical Feature Studies for Drug Design

3D-QSAR studies on pyridine-2-amines in the external region of the c-Met active site have provided insights into the structural requirements for inhibitory potency. Such research supports drug design efforts targeting the c-Met kinase, crucial for cancer therapy and other diseases (Lee et al., 2013).

Sensor Technology

The development of novel fluorescent sensors, such as those based on dithiazolopyridine derivatives, demonstrates the application of pyridine-2-amine derivatives in detecting metal ions and protons. These compounds offer potential as environmental sensors for water pollution monitoring, showcasing the multifaceted applications of similar molecular frameworks in sensing technologies (Darabi et al., 2016).

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDIMMOAFLTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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